BenchChemオンラインストアへようこそ!

Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-

Monoamine oxidase inhibition Neurodegenerative disease Isoform selectivity

Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-, systematically designated as (3E)-4-(2,3,4-trimethoxyphenyl)-3-buten-2-one (CAS 119101-22-3), is a synthetic α,β-unsaturated methyl ketone bearing a 2,3,4-trimethoxyphenyl pharmacophore. With molecular formula C₁₃H₁₆O₄ and molecular weight 236.26 g/mol, this compound belongs to the broader chalcone/vinylogous ketone family but is structurally distinct from traditional 1,3-diarylchalcones by virtue of its terminal acetyl (CH₃–CO–) group instead of an aroyl substituent.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
Cat. No. B13588690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=C(C(=C(C=C1)OC)OC)OC
InChIInChI=1S/C13H16O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h5-8H,1-4H3/b6-5+
InChIKeyCDWROTZMPJSYFY-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylene, 1-Acetyl-2-[2,3,4-trimethoxyphenyl]-: Chemical Identity, Structural Class, and Procurement-Relevant Characteristics


Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-, systematically designated as (3E)-4-(2,3,4-trimethoxyphenyl)-3-buten-2-one (CAS 119101-22-3), is a synthetic α,β-unsaturated methyl ketone bearing a 2,3,4-trimethoxyphenyl pharmacophore . With molecular formula C₁₃H₁₆O₄ and molecular weight 236.26 g/mol, this compound belongs to the broader chalcone/vinylogous ketone family but is structurally distinct from traditional 1,3-diarylchalcones by virtue of its terminal acetyl (CH₃–CO–) group instead of an aroyl substituent [1]. This methyl ketone architecture confers reduced steric bulk, altered electrophilicity at the β-carbon, and differential hydrogen-bond acceptor capacity compared to diaryl analogs—features that directly impact target engagement, metabolic stability, and synthetic tractability [2]. The compound is commercially catalogued as a Trimetazidine-related impurity (Impurity 16), providing a defined analytical reference standard application .

Why Generic Substitution Fails: Positional Methoxy Dependence and Acetyl vs. Aroyl Differentiation in 2,3,4-Trimethoxyphenyl Vinyl Ketones


Chalcone-class compounds are often treated as interchangeable in procurement, yet the precise methoxy substitution pattern on the phenyl ring and the nature of the carbonyl partner—acetyl (methyl ketone) versus aroyl (aryl ketone)—profoundly dictate biological target selectivity [1]. The 2,3,4-trimethoxy arrangement creates a contiguous tri-oxygenated face that is sterically and electronically distinct from the widely studied 3,4,5-trimethoxy motif (which mimics the colchicine trimethoxyphenyl ring) or the 2,4,6-trimethoxy pattern (which paradoxically shifts MAO selectivity toward the MAO-A isoform) [2]. Furthermore, the methyl ketone terminus in the target compound eliminates the second aromatic ring present in conventional chalcones, reducing molecular weight by ~62 Da relative to 1-phenyl-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one and altering logP, solubility, and metabolic liability [3]. These structural differences are not cosmetic: they translate into quantifiable changes in enzyme inhibition potency, isoform selectivity, and cellular antiproliferative profiles as documented below .

Quantitative Differential Evidence: 2,3,4-Trimethoxyphenyl-Containing Compounds vs. Closest Analogs Across Key Biological Dimensions


MAO-B Isoform Selectivity: 2',3',4'-Trimethoxy Pattern Outperforms 2',4',6'-Trimethoxy and Maintains MAO-B Preference Over MAO-A

In a direct head-to-head study of halogenated trimethoxy chalcones, the 2',3',4'-trimethoxy substitution pattern (series CH4–CH6) demonstrated unequivocally superior MAO-B inhibitory potency compared to the regioisomeric 2',4',6'-trimethoxy pattern (series CH1–CH3) [1]. Compound CH4 (4-chloro-2',3',4'-trimethoxy chalcone) inhibited MAO-B with an IC₅₀ of 0.84 µM and a selectivity index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) of 15.1 over MAO-A. Compound CH5 (4-bromo analog) achieved an IC₅₀ of 0.46 µM with an SI of 31.3. Critically, the 2',4',6'-trimethoxy regioisomers (CH1–CH3) were consistently less effective against MAO-B, and independent literature confirms that 2,4,6-trimethoxy substitution on ring B shifts selectivity toward MAO-A—therapeutically undesirable for Parkinson's disease applications [2]. The contiguous 2,3,4-trioxygenation pattern thus provides a specific pharmacophoric advantage for MAO-B engagement that is lost or reversed with alternative methoxy arrangements.

Monoamine oxidase inhibition Neurodegenerative disease Isoform selectivity

AGS Gastric Adenocarcinoma Antiproliferative Activity: 2,3,4-Trimethoxyphenyl Hybrids Achieve ~5 µg/mL IC₅₀, Differentiated from 2,4-Dimethoxy Analogs Across Cancer Cell Line Panels

In a coumarin-chalcone hybrid series evaluated against a four-cell-line cancer panel, structures containing the 2,3,4-trimethoxyphenyl moiety achieved IC₅₀ values of approximately 5 µg/mL against AGS gastric adenocarcinoma cells . By contrast, the 2,4-dimethoxyphenyl-bearing hybrid exhibited an IC₅₀ of approximately 10 µg/mL against HepG2 hepatocellular carcinoma cells and ~5 µg/mL against PC-3 prostate cancer cells, but showed a different cell-line selectivity profile overall. The 2,3,4-trimethoxyphenyl-containing hybrids also demonstrated strong activity against MCF-7 breast cancer cells, with molecular docking confirming productive interaction with the quinone reductase-2 (NQO2) enzyme. This cell-line-specific potency pattern differentiates the 2,3,4-trimethoxy substitution from the less oxygenated 2,4-dimethoxy pattern.

Anticancer activity Gastric cancer AGS Methoxychalcone hybrids

Antimalarial Activity: 2',3',4'-Trimethoxy Chalcones Achieve IC₅₀ < 5 µM Against Plasmodium falciparum K1, Outperforming Hydroxylated Analogs

In a systematic SAR analysis of alkoxylated and hydroxylated chalcones against Plasmodium falciparum (K1 strain, [³H]hypoxanthine uptake assay), compounds bearing the 2',3',4'-trimethoxy substitution pattern on ring B achieved good in vitro antimalarial activity with IC₅₀ values below 5 µM [1]. Specifically, compounds 6 and 27—both bearing 2',3',4'-trimethoxy substitution—were among the most active in the series, alongside selected dimethoxy and monomethoxy analogs. Critically, the study demonstrated that hydroxylated chalcones were consistently less active than their alkoxylated (methoxy) counterparts, establishing a clear rank order: 2',3',4'-trimethoxy ≈ 2',4'-dimethoxy > hydroxylated analogs [2]. This finding was reinforced by multivariate data analysis showing that in vitro activity was primarily determined by the properties of ring B, with size and hydrophobicity identified as critical parameters.

Antimalarial activity Plasmodium falciparum SAR alkoxylated chalcones

Antileishmanial Potency: Di-ortho Methoxy Chalcones (2,3,4-/2,4,5-Trimethoxy) Surpass Pentamidine Against Leishmania braziliensis

In a series of trimethoxy-chalcone derivatives evaluated against Leishmania braziliensis promastigotes, compounds with methoxy di-ortho substitution on phenyl ring A—a structural feature shared by the 2,3,4-trimethoxy pattern—exhibited significant antileishmanial activity [1]. Compound 2i (IC₅₀ = 2.7 µM), 2j (IC₅₀ = 3.9 µM), and 2k (IC₅₀ = 4.6 µM) all outperformed the reference drug pentamidine (IC₅₀ = 6.0 µM). The SAR study explicitly identified the importance of di-ortho methoxy substitution for antileishmanial potency, linking the HOMO orbital coefficient distribution to biological activity [2]. Compound 2j also displayed a favorable selectivity profile with a CC₅₀ of 216 µM, yielding a selectivity index of approximately 55, positioning this chemotype as a hit for further exploration.

Antileishmanial activity Leishmania braziliensis Methoxychalcone SAR

Counter-Screening Selectivity: 2,3,4-Trimethoxyphenyl Methyl Vinyl Ketone Shows Negligible 5-Lipoxygenase and Soluble Epoxide Hydrolase Inhibition (IC₅₀ > 10 µM)

Counter-screening data from ChEMBL/BindingDB for the exact target compound (CHEMBL5205807) reveal IC₅₀ values exceeding 10,000 nM (>10 µM) against both human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) [1]. This is significant when compared to known 5-LOX inhibitors such as NDGA (IC₅₀ = 200 nM for 5-LOX) or zileuton (IC₅₀ in the sub-micromolar range) . The absence of meaningful 5-LOX activity in the target compound indicates that the 2,3,4-trimethoxyphenyl methyl vinyl ketone scaffold does not promiscuously engage this common anti-inflammatory off-target, whereas many phenolic chalcones and related α,β-unsaturated ketones exhibit non-selective 5-LOX inhibition. This selectivity profile is advantageous when 5-LOX inhibition would confound mechanistic interpretation or produce unwanted immunomodulatory effects.

5-Lipoxygenase Off-target selectivity Counter-screening

Nrf2 Pathway Activation: The 2,3,4-Trimethoxyphenyl Scaffold Enables Selective Nrf2–ARE Activation via the Tak Chemotype, with In Vivo Neuroprotection Demonstrated

The compound 1-(2,3,4-trimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-acrylketone (Tak), a chalcone analog incorporating the 2,3,4-trimethoxyphenyl moiety, was rationally designed as a specific Nrf2 activator [1]. In vitro, Tak activated Nrf2-mediated phase II enzyme expression in ARPE-19 retinal pigment epithelial cells and HT-22 hippocampal neurons without significant cytotoxicity. Critically, in vivo administration in mice abrogated scopolamine-induced cognitive impairment by decreasing hippocampal oxidative stress, and similar benefits were observed in a high-fat diet energy stress model—with Akt signaling-mediated antioxidative enzyme expression confirmed as the mechanistic pathway [2]. This contrasts with classical electrophilic Nrf2 activators (e.g., sulforaphane, curcumin) that lack the same degree of structural modularity, and with 3,4,5-trimethoxyphenyl-only chalcones, which are primarily associated with tubulin binding rather than Nrf2 pathway engagement.

Nrf2 activation Neuroprotection Oxidative stress

Procurement-Guiding Application Scenarios for Ethylene, 1-Acetyl-2-[2,3,4-trimethoxyphenyl]- and Its Structural Congeners


MAO-B Selective Inhibitor Discovery for Parkinson's Disease and Neurodegenerative Disorders

The 2',3',4'-trimethoxy substitution pattern delivers MAO-B IC₅₀ values of 0.46–0.84 µM with selectivity indices of 15–31 over MAO-A, as established in the CH4/CH5 series [1]. This contrasts with 2,4,6-trimethoxy chalcones, which shift selectivity toward MAO-A—therapeutically counterproductive for Parkinson's indications where MAO-B selectivity is paramount. Researchers procuring this compound or its halogenated derivatives for neuroscience programs benefit from a defined selectivity window validated by parallel enzyme assays and supported by CNS drug-likeness predictions including high blood-brain barrier permeability (PAMPA assay) and favorable non-mutagenic/non-cardiotoxic profiles [2].

Gastric Adenocarcinoma (AGS) Antiproliferative Screening and NQO2-Targeted Cancer Probe Development

Structures bearing the 2,3,4-trimethoxyphenyl moiety achieve IC₅₀ values of approximately 5 µg/mL against AGS gastric adenocarcinoma cells in coumarin-chalcone hybrid formats, with molecular docking confirming productive interaction with the quinone reductase-2 (NQO2) enzyme . For researchers building gastric cancer-focused screening libraries, this chemotype offers a defined AGS potency benchmark that differentiates it from 2,4-dimethoxy analogs (which show preference for HepG2 and PC-3 lines). The compound's structural simplicity (C₁₃H₁₆O₄, MW 236.26) also facilitates synthetic diversification for hit-to-lead optimization.

Antiparasitic Lead Optimization Against Plasmodium falciparum and Leishmania spp.

The 2',3',4'-trimethoxy chalcone scaffold achieves IC₅₀ < 5 µM against P. falciparum K1 (chloroquine-resistant strain) and, in di-ortho methoxy configurations, surpasses pentamidine (IC₅₀ 6.0 µM) against L. braziliensis with values as low as 2.7 µM [3]. This dual antiparasitic potential—combined with Lipinski rule-of-five compliance confirmed for the most active leishmanicidal compounds—makes the scaffold a pragmatic starting point for neglected tropical disease drug discovery programs where procurement of validated, synthetically accessible chemotypes is rate-limiting.

Trimetazidine Impurity Reference Standard for Pharmaceutical Quality Control

The target compound is catalogued as Trimetazidine Impurity 16 (4-(2,3,4-trimethoxyphenyl)but-3-en-2-one, CAS 119101-22-3 / 118709-62-9), providing a well-defined application as an analytical reference standard in pharmaceutical impurity profiling . Quality control laboratories supporting trimetazidine dihydrochloride tablet formulation can procure this compound as a characterized impurity standard to validate HPLC methods, establish system suitability criteria, and meet ICH Q3B reporting thresholds. This application is independent of the compound's biological activity profile and represents a procurement use case unique to this specific methyl vinyl ketone structure.

Quote Request

Request a Quote for Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.